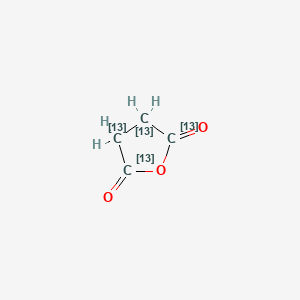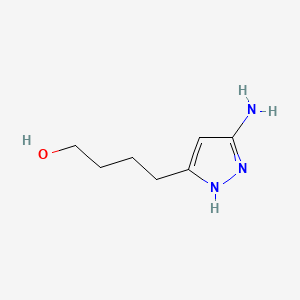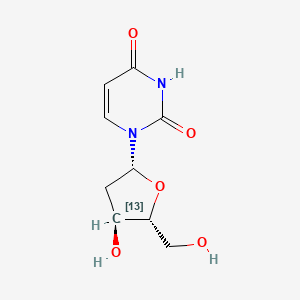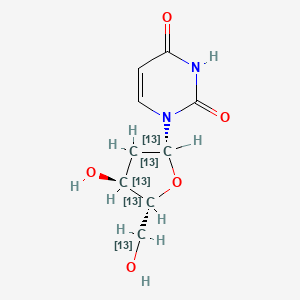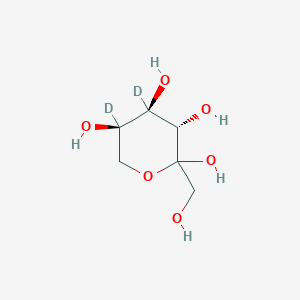
D-Fructose-4,5-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Fructose-4,5-d2 is a labeled compound in which deuterium (D) replaces a hydrogen atom in the molecule. It is a white crystalline solid with an appearance similar to natural fructose. This compound is optically active and has levorotatory optical properties. This compound is highly soluble in water and is commonly used in metabolic studies to track the metabolic pathway of natural fructose .
Preparation Methods
D-Fructose-4,5-d2 can be prepared by both chemical and biological synthesis methods. The chemical synthesis method involves the introduction of deuterium to replace the hydrogen atoms in natural fructose during the synthesis process. This can be achieved through various chemical reactions that incorporate deuterium-labeled reagents. The biosynthetic method involves using biological substrates enriched with deuterium isotopes to produce this compound .
Chemical Reactions Analysis
D-Fructose-4,5-d2 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of 5-hydroxymethylfurfural, a valuable chemical intermediate .
Scientific Research Applications
D-Fructose-4,5-d2 has a wide range of scientific research applications. In chemistry, it is used as a labeled compound to study the metabolic pathways of natural fructose. In biology, it is used to track the transformation and utilization of fructose in organisms. In medicine, it can be used to study glucose metabolism pathways and understand the role of fructose in various metabolic disorders. In industry, this compound is used in the production of various chemicals and as a reference material in analytical chemistry .
Mechanism of Action
The mechanism of action of D-Fructose-4,5-d2 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms in the molecule allow researchers to track the metabolic fate of fructose in various biological systems. This helps in understanding the molecular targets and pathways involved in fructose metabolism, including the enzymes and intermediates that play a role in these processes .
Comparison with Similar Compounds
D-Fructose-4,5-d2 is unique due to the presence of deuterium atoms, which distinguish it from other similar compounds like D-glucose, D-galactose, and natural D-fructose. These compounds are all hexoses, but this compound is specifically labeled for use in metabolic studies. The presence of deuterium allows for precise tracking and analysis of metabolic pathways, making it a valuable tool in scientific research .
Similar Compounds
- D-Glucose
- D-Galactose
- Natural D-Fructose
This compound stands out due to its labeling with deuterium, which provides unique advantages in metabolic studies and research applications.
Properties
IUPAC Name |
(3S,4R,5R)-4,5-dideuterio-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDRXBCSQODPBY-ZXFUQIHSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1(COC([C@H]([C@]1([2H])O)O)(CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
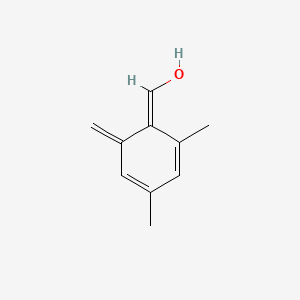
![2-deoxy-D-[5-13C]ribose](/img/structure/B583564.png)
![2-deoxy-D-[UL-13C5]ribose](/img/structure/B583565.png)
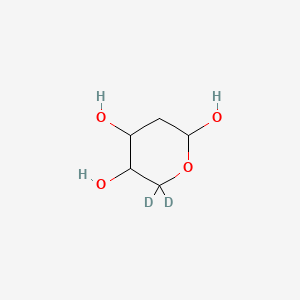
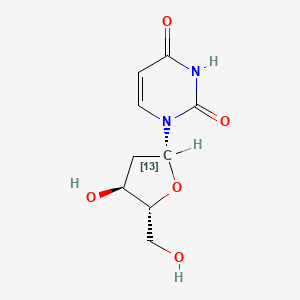
![Pyrazolo[1,5-a]pyridin-5-ol](/img/structure/B583570.png)
